
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is a complex organic compound with the molecular formula C33H31Br It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a brominated fluorene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene typically involves multi-step organic reactions. One common method includes the bromination of fluorene followed by coupling with 2,6-di-tert-butylanthracene. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine or other substituents.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various substituted anthracenes.
Applications De Recherche Scientifique
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene involves its interaction with molecular targets through various pathways. The bromine atom and tert-butyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s electronic properties, making it useful in electronic and photonic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Bromo-9H-fluoren-9-yl)anthracene
- 2,6-Di-tert-butylanthracene
- 9-(2-Bromo-9H-fluoren-9-yl)cesium
Uniqueness
9-(2-Bromo-9H-fluoren-9-yl)-2,6-di-tert-butylanthracene is unique due to the combination of its brominated fluorene and tert-butyl-substituted anthracene moieties. This structural combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C35H33Br |
|---|---|
Poids moléculaire |
533.5 g/mol |
Nom IUPAC |
9-(2-bromo-9H-fluoren-9-yl)-2,6-ditert-butylanthracene |
InChI |
InChI=1S/C35H33Br/c1-34(2,3)23-13-15-26-22(18-23)17-21-11-12-24(35(4,5)6)19-30(21)32(26)33-29-10-8-7-9-27(29)28-16-14-25(36)20-31(28)33/h7-20,33H,1-6H3 |
Clé InChI |
UDCUVWMWXDVKCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C(C)(C)C)C4C5=CC=CC=C5C6=C4C=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)


![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)


![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)


![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
